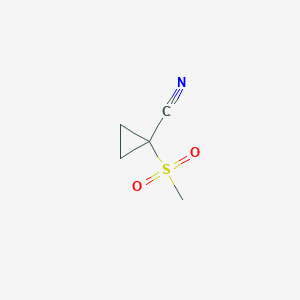

1-(Methylsulfonyl)cyclopropanecarbonitrile

Description

Significance of Cyclopropane (B1198618) Derivatives in Contemporary Chemical Synthesis

Cyclopropane derivatives are far more than mere chemical curiosities; they are powerful building blocks in modern organic synthesis. The inherent ring strain of the cyclopropane ring, a consequence of its compressed C-C-C bond angles deviating significantly from the ideal tetrahedral angle, imbues these molecules with unique chemical properties. This strain energy can be harnessed as a driving force for a variety of ring-opening reactions, providing access to a diverse array of acyclic and larger ring systems with high stereocontrol.

In recent years, the chemistry of cyclopropanes has seen a renaissance, with the development of novel asymmetric methods for their preparation and utilization. cymitquimica.com Their derivatives are integral components in numerous natural products and have found widespread application in medicinal chemistry and materials science. nih.gov The cyclopropyl (B3062369) group is often incorporated into pharmaceutical candidates to modulate their metabolic stability and binding affinity. nih.gov For instance, the presence of a cyclopropyl group is a key structural feature in the antiviral drug nirmatrelvir, the active pharmaceutical ingredient in Paxlovid. nih.gov The unique reactivity of cyclopropanes allows them to serve as versatile intermediates in the synthesis of complex molecules, often employed as building blocks in ring-expansion reactions to form larger, functionalized heterocyclic systems. researchgate.net

Strategic Role of Sulfonyl and Nitrile Functionalities in Molecular Architecture and Reactivity

The strategic placement of sulfonyl and nitrile groups on a molecular scaffold profoundly influences its architecture and reactivity. Both functionalities are strongly electron-withdrawing, a property that activates adjacent carbon atoms towards nucleophilic attack and can stabilize anionic intermediates.

The sulfonyl group (-SO₂-) is a cornerstone in medicinal chemistry and organic synthesis. rsc.org Its strong electron-withdrawing nature, stability against hydrolysis, and resistance to reduction at the sulfur atom make it a valuable functional group. rsc.org Sulfonyl-containing compounds, such as sulfonamides, are a major class of pharmaceuticals with a wide range of biological activities. rsc.org In synthetic chemistry, the sulfonyl group can act as a removable activating group, facilitating the formation of carbon-carbon bonds. nih.gov Furthermore, sulfones can serve as precursors to other functional groups and participate in a variety of transformations, including eliminations and rearrangements.

The nitrile group (-C≡N) is a remarkably versatile functional group in organic synthesis. nih.gov It can be readily converted into a wide array of other functionalities, including amines, amides, carboxylic acids, and ketones, making it a valuable synthetic handle. rsc.org In drug design, the nitrile group can act as a bioisostere for other functional groups, such as carbonyls and halogens, and can participate in key hydrogen bonding interactions with biological targets. The incorporation of a nitrile group can also block metabolically labile sites, thereby enhancing the metabolic stability of a drug candidate.

The combination of a sulfonyl and a nitrile group on the same carbon atom, as seen in 1-(methylsulfonyl)cyclopropanecarbonitrile, creates a highly activated system. The geminal disposition of these two powerful electron-withdrawing groups is expected to significantly polarize the cyclopropane ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening reactions.

Historical Context and Evolution of Research on Related Cyclopropane-Sulfone-Nitrile Architectures

The historical development of cyclopropane chemistry dates back to 1881 with the discovery of cyclopropane by August Freund. Early research focused on the fundamental properties and reactivity of this unique ring system. The advent of new synthetic methodologies, particularly transition-metal-catalyzed cyclopropanation reactions, has greatly expanded the accessibility and diversity of substituted cyclopropanes.

The synthesis of cyclopropanes bearing both sulfonyl and nitrile functionalities is a more recent area of investigation, driven by the desire to create highly functionalized and reactive building blocks. While specific historical accounts of "cyclopropane-sulfone-nitrile architectures" are not extensively documented as a distinct class, their development can be traced through the evolution of synthetic methods for introducing sulfonyl and nitrile groups onto cyclopropane rings.

Key synthetic strategies that have enabled the construction of such systems include:

Michael-initiated ring closure (MIRC): This powerful method involves the addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. This approach has been successfully employed for the synthesis of dinitrile-substituted cyclopropanes.

Corey-Chaykovsky cyclopropanation: This reaction utilizes sulfur ylides to convert electron-deficient alkenes into the corresponding cyclopropanes. It has been applied to the synthesis of cyclopropanes bearing a sulfonyl fluoride (B91410) and a cyano group. rsc.org

Transition-metal-catalyzed reactions: The use of transition metal catalysts, such as those based on rhodium and copper, has become a cornerstone of modern cyclopropane synthesis, allowing for high levels of stereocontrol in the transfer of carbene fragments to alkenes. Myoglobin-mediated carbene transfer has also been explored for the synthesis of nitrile-substituted cyclopropanes.

The ongoing development of these and other synthetic methods continues to expand the toolbox available to organic chemists for the construction of complex and highly functionalized cyclopropane derivatives, including those with the unique combination of sulfonyl and nitrile groups.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-9(7,8)5(4-6)2-3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLGBOYPWRGXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methylsulfonyl Cyclopropanecarbonitrile and Analogues

Precision Cyclopropane (B1198618) Ring Formation Strategies

The construction of the strained three-membered ring of 1-(methylsulfonyl)cyclopropanecarbonitrile and its analogues requires specialized synthetic methods. These strategies are broadly categorized into those that form the ring in a single step from an alkene precursor and those that proceed through a heterocyclic intermediate that is subsequently converted to the cyclopropane.

Carbene and Carbenoid-Mediated Cyclopropanation Protocols

Carbene and carbenoid chemistry offer a direct route to cyclopropanes by the addition of a single carbon unit to an alkene. The reactivity and selectivity of these species can be finely tuned through the choice of catalyst and precursor.

The metal-catalyzed decomposition of diazo compounds to generate metal carbenoids is a powerful and widely used method for cyclopropanation. dcu.ie Rhodium(II) and copper(I) complexes are particularly effective catalysts for these transformations. dcu.ie In the context of synthesizing sulfonylcyclopropanes, an α-cyano vinyl sulfone would serve as the logical alkene precursor. The reaction would involve the in-situ generation of a metal carbene from a diazo compound, which then undergoes a [2+1] cycloaddition with the electron-deficient alkene.

The choice of metal catalyst and its ligand sphere is crucial for controlling the efficiency and stereoselectivity of the cyclopropanation. Chiral ligands can be employed to induce enantioselectivity in the formation of the cyclopropane ring. For the synthesis of this compound, the reaction would likely involve the use of diazomethane (B1218177) or a derivative as the carbene source.

Table 1: Representative Metal-Catalyzed Cyclopropanation of Activated Alkenes

| Entry | Alkene Substrate | Diazo Compound | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Ref |

| 1 | Phenyl vinyl sulfone | Ethyl diazoacetate | Rh₂(OAc)₄ | CH₂Cl₂ | 85 | - | dcu.ie |

| 2 | Styrene | Diazoacetonitrile | Chiral Iron Porphyrin | Toluene | 70 | 93:7 | nih.gov |

| 3 | 1-Octene | Ethyl diazoacetate | Cu(acac)₂ | Benzene | 78 | - | dcu.ie |

This table presents analogous reactions to illustrate the general conditions and outcomes of metal-catalyzed cyclopropanations.

The Johnson-Corey-Chaykovsky reaction provides a valuable metal-free alternative for cyclopropanation, particularly for electron-deficient alkenes. organic-chemistry.org This reaction utilizes sulfur ylides, which act as nucleophilic methylene (B1212753) transfer reagents. For the synthesis of this compound, the precursor would be an α,β-unsaturated sulfone bearing a cyano group at the α-position.

Sulfoxonium ylides, such as dimethylsulfoxonium methylide, are generally preferred for the cyclopropanation of α,β-unsaturated systems as they favor 1,4-conjugate addition, which leads to the cyclopropane product. organic-chemistry.org In contrast, sulfonium (B1226848) ylides often favor 1,2-addition to carbonyl groups, resulting in epoxide formation. The reaction is typically carried out in a polar aprotic solvent like DMSO.

The general mechanism involves the nucleophilic attack of the ylide on the β-carbon of the activated alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and release dimethyl sulfoxide (B87167) as a byproduct.

Table 2: Corey-Chaykovsky Cyclopropanation of Electron-Deficient Alkenes

This table showcases examples of the Corey-Chaykovsky reaction on analogous electron-deficient alkenes.

The stereochemical outcome of a cyclopropanation reaction can often be controlled by the presence of a directing group on the alkene substrate. Hydroxyl groups are particularly effective directing groups in Simmons-Smith and related cyclopropanations. nih.gov While not directly applicable to the synthesis of the target molecule without further functionalization, this principle can be applied to the synthesis of more complex analogues.

For instance, an allylic alcohol containing a sulfonyl and a cyano group could be subjected to a directed cyclopropanation. The hydroxyl group would coordinate to the metal carbenoid, delivering the methylene group to one face of the double bond with high diastereoselectivity. Subsequent oxidation of the hydroxyl group would provide a route to the desired functionality.

Stereoselective Denitrogenation Routes via Pyrazoline Precursors

An alternative, two-step approach to cyclopropanes involves the initial formation of a pyrazoline ring followed by the extrusion of dinitrogen. This method can offer excellent stereochemical control as the stereochemistry of the cyclopropane is often determined by the stereochemistry of the pyrazoline precursor.

Pyrazolines are typically synthesized via a [3+2] cycloaddition reaction between a diazo compound and an alkene. For the synthesis of a precursor to this compound, the reaction would involve an α-cyano vinyl sulfone and diazomethane. The resulting pyrazoline would bear the methylsulfonyl and cyano groups at the same carbon atom.

The decomposition of the pyrazoline to the corresponding cyclopropane can be achieved either by thermolysis or photolysis. The mechanism of this denitrogenation can proceed through either a concerted or a stepwise radical pathway, which can influence the stereochemical outcome. Thermal decomposition often provides good yields of the cyclopropane product. Catalytic methods for denitrogenation are also known and can sometimes offer milder reaction conditions.

The stability of the pyrazoline intermediate and the conditions required for nitrogen extrusion are dependent on the substituents present on the ring. Electron-withdrawing groups, such as the sulfonyl and nitrile groups in the target precursor, can influence the reactivity and the outcome of the decomposition.

Asymmetric Induction in Pyrazoline Precursor Synthesis for Chiral Cyclopropanes

The synthesis of chiral cyclopropanes can be effectively achieved through the asymmetric synthesis of pyrazoline precursors. Pyrazolin-5-ones, existing in three tautomeric forms, are particularly useful substrates for the asymmetric synthesis of highly functionalized pyrazole (B372694) and pyrazolone (B3327878) derivatives. rwth-aachen.de The primary strategy involves the nucleophilic addition of pyrazolin-5-ones from the C-4 position to various acceptors, which can lead to the formation of tetrasubstituted carbon-bearing pyrazolones or pyrazole derivatives. rwth-aachen.de

Organo- and metal-catalysts have been successfully employed to achieve high enantioselectivity in these reactions. For instance, a chiral N,N′-dioxide-Pr(OTf)3 complex has been used as a catalyst in the asymmetric formal [4 + 1] cycloaddition of N-unprotected oxindole (B195798) 3-pyridinium salts and α-halo hydrazones to produce chiral pyrazoline-spirooxindoles. rsc.org This process involves the in situ formation of oxindole 3-pyridinium ylides and azoalkenes, followed by an asymmetric [4 + 1] annulation. rsc.org The efficiency of enantiocontrol in this reaction is enhanced at low temperatures, which minimizes the background reaction, and is further aided by hydrogen bonding between the oxindole scaffold and water in the catalyst. rsc.org

Another approach involves the use of engineered hemoproteins as biocatalysts. Myoglobin (B1173299) variants have been engineered to catalyze the asymmetric cyclopropanation of olefins, providing access to 1-carboxy-2-aryl-cyclopropanes with high trans-(1R,2R) selectivity. nih.govrochester.edu These biocatalytic systems have been successfully applied in whole-cell transformations for the gram-scale synthesis of chiral cyclopropane cores of several drugs, demonstrating high yields and excellent diastereo- and enantioselectivity. nih.govrochester.edu

A novel strategy combining chiral auxiliaries and substrate-directable reactions has also been developed for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. rsc.org This three-step sequence involves an aldol (B89426) reaction, followed by cyclopropanation and a retro-aldol reaction to yield enantiopure cyclopropane carboxaldehydes. rsc.org

Electrochemical Approaches to C-Sulfonylcyclopropane Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of complex organic molecules, including C-sulfonylcyclopropane derivatives. These methods can often be performed under mild conditions and can provide access to unique reactivity.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. nih.gov When combined with electrocatalysis, they can provide highly efficient and stereoselective routes to complex molecules. An example is the one-pot electrocatalytic domino transformation of aldehydes and two different C-H acids (alkyl cyanoacetate (B8463686) and dialkyl malonate) to form trialkyl(2R,3R)-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates. rsc.org This reaction is carried out in an undivided cell using a sodium bromide–sodium acetate (B1210297) double mediatory system and results in stereoselective formation of the cyclopropane products in good yields. rsc.org A key advantage of this protocol is the use of group-assisted purification, where the pure products can be isolated by simple filtration. rsc.org

Electrochemical methods have also been employed for the aminative carbofunctionalization of carbonyl compounds, providing access to complex alkylamines. researchgate.net This catalyst-free electroreductive process involves the chemoselective generation of nucleophilic α-amino radical intermediates that can couple with various electrophilic partners. researchgate.net

Oxidative sulfonylation represents a direct method for introducing a sulfonyl group onto a cyclopropane ring. Silver-promoted oxidative sulfonylation and ring-expansion of vinylcyclopropanes with sodium sulfinates has been developed for the synthesis of 1-sulfonylmethylated 3,4-dihydronaphthalenes. rsc.orgrsc.org This process proceeds through a radical pathway involving the formation of a sulfonyl radical, radical addition, ring-opening, and subsequent cyclization. rsc.org While silver nitrate (B79036) is a facilitator, the reaction can proceed in its absence, albeit with lower yields. rsc.org

Similarly, the sulfonylation of methylenecyclopropanes can be accompanied by the opening of the cyclopropane ring. researchgate.net Oxidative coupling methodologies are widely applied for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods often involve sulfonyl hydrazides, sulfinic acids, and their salts as sulfonylation reagents, which generate sulfonyl radicals under oxidative conditions. researchgate.net Copper-catalyzed ring-opening and sulfonylation of tertiary cyclopropanols with sodium sulfinates has also been reported for the synthesis of γ-keto sulfones in excellent yields. nih.gov

Nucleophilic and Organometallic Strategies for Cyclopropanecarbonitrile (B140667) Scaffolds

Nucleophilic and organometallic reagents are fundamental tools in organic synthesis, and they play a crucial role in the construction and functionalization of cyclopropanecarbonitrile scaffolds.

While specific examples for silylated cyclopropanecarbonitriles were not found in the provided search results, the generation and reaction of metalated nitriles, which are cyclopropyl (B3062369) anion equivalents, are well-established. α-Halonitriles can react with alkyllithium, organomagnesium, and lithium dimethylcuprate reagents to generate reactive, metalated nitriles. organic-chemistry.org These intermediates are highly nucleophilic and can be used for sterically demanding alkylations. organic-chemistry.org The rapid halogen-metal exchange allows for Barbier-type reactions with various electrophiles, leading to high-yielding alkylation protocols. organic-chemistry.org

Grignard and organolithium reagents are powerful nucleophiles that readily react with the electrophilic carbon of a nitrile group. libretexts.orgchemistrysteps.com The addition of a Grignard reagent to a nitrile forms an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction provides a valuable method for the synthesis of ketones where one of the alkyl groups attached to the carbonyl carbon comes from the nitrile and the other from the Grignard reagent. libretexts.org The reaction is typically second-order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

Organolithium reagents exhibit similar reactivity towards nitriles. chemistrysteps.com Hindered amide bases like lithium diisopropylamide (LDA) are often preferred over alkyllithiums for deprotonation reactions of compounds susceptible to nucleophilic attack, such as nitriles. organicchemistrydata.org The formation of organolithium reagents is typically achieved by reacting an alkyl halide with lithium metal. masterorganicchemistry.com The reaction of tertiary organolithium reagents derived from nitrile precursors with electrophiles has been shown to proceed with high stereoselectivity, allowing for the formation of quaternary carbon stereocenters. nih.gov

The table below summarizes the yields of selected reactions discussed in this article.

| Reaction Type | Reactants | Product | Catalyst/Reagent | Yield (%) | Reference |

| Electrocatalytic Multicomponent Reaction | Aldehydes, Alkyl cyanoacetate, Dialkyl malonate | Trialkyl(2R,3R)-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates | NaBr/NaOAc | 52-87 | rsc.org |

| Oxidative Sulfonylation | Vinylcyclopropanes, Sodium sulfinates | 1-Sulfonylmethylated 3,4-dihydronaphthalenes | AgNO3/K2S2O8 | 81 | rsc.org |

| Copper-Catalyzed Sulfonylation | Tertiary cyclopropanols, Sodium sulfinates | γ-keto sulfones | Copper catalyst | Excellent | nih.gov |

| Grignard Reaction | Nitriles, Grignard reagents | Ketones | - | Varies | libretexts.orgmasterorganicchemistry.com |

Methodologies for Methylsulfonyl Moiety Introduction

The incorporation of a methylsulfonyl group onto a cyclopropane ring can be achieved through various strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product. The primary strategies are categorized into direct functionalization of a pre-formed cyclopropane ring and the construction of the ring from precursors already bearing the sulfonyl group.

The direct installation of a methylsulfonyl group onto an existing cyclopropane C-H bond is a synthetically challenging endeavor. Cyclopropane rings possess significant ring strain (approximately 27 kcal/mol), which makes them susceptible to ring-opening reactions under many conditions, particularly those involving radical intermediates or strong acids/bases. nih.govresearchgate.net

Attempts to functionalize cyclopropanes via oxidative or radical pathways often result in the cleavage of a C-C bond to yield 1,3-difunctionalized acyclic products, which relieves the inherent ring strain. researchgate.netacs.orgbeilstein-journals.org For instance, radical sulfonylation reactions, which are effective for various sp³ C-H bonds, typically lead to ring-opened products rather than the desired direct substitution while preserving the three-membered ring. researchgate.net Consequently, direct sulfonylation is generally not a viable or efficient method for the synthesis of this compound, compelling chemists to adopt precursor-based strategies.

A more successful and widely employed strategy involves constructing the cyclopropane ring from linear or olefinic precursors that already contain the methylsulfonyl moiety. This approach circumvents the challenges of direct functionalization and allows for greater control over the final structure.

One major pathway is the Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.org This powerful method for forming cyclopropanes involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that expels a leaving group. For the synthesis of this compound, a suitable substrate would be methyl vinyl sulfone, which acts as an excellent Michael acceptor. nih.govresearchgate.net The nucleophile could be generated from a compound like chloroacetonitrile (B46850) or bromoacetonitrile (B46782) upon treatment with a base. The carbanion of the haloacetonitrile attacks the vinyl sulfone, creating an enolate intermediate which then undergoes an intramolecular SN2 reaction to close the three-membered ring and displace the halide, yielding the target structure.

Another precursor-based method is the intramolecular cyclization of a 1,3-disubstituted propane (B168953) derivative. wikipedia.org In this approach, a linear chain containing the sulfonyl group, the nitrile, and leaving groups at the 1 and 3 positions is treated with a base. The base abstracts a proton alpha to one of the electron-withdrawing groups, generating a carbanion that subsequently displaces the leaving group at the other end of the chain in a 3-exo-trig cyclization to form the cyclopropane ring. wikipedia.org

Enantioselective and Diastereoselective Synthetic Control

Achieving precise control over the three-dimensional arrangement of substituents on a cyclopropane ring is critical for its application in areas such as drug development. Advanced catalytic and substrate-controlled methods have been developed to govern the enantioselectivity and diastereoselectivity of cyclopropanation reactions.

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is one of the most powerful methods for synthesizing cyclopropanes. wikipedia.org Chiral dirhodium(II) complexes have emerged as exceptionally effective catalysts for rendering these reactions asymmetric. nih.govrsc.orgorganic-chemistry.org The general mechanism involves the reaction of the Rh(II) catalyst with a diazo compound, such as diazoacetonitrile, to form a highly reactive rhodium-carbene intermediate. This intermediate is then transferred to an alkene.

The stereochemical outcome is controlled by the chiral ligands surrounding the two rhodium centers. These ligands, often derived from chiral amino acids like tert-leucine or adamantylglycine, create a defined chiral pocket around the active site. nih.govnih.gov This steric and electronic environment forces the incoming alkene to approach the carbene from a specific face and orientation, leading to the preferential formation of one enantiomer of the cyclopropane product. nih.gov The choice of ligand can be tuned to achieve very high levels of enantiomeric excess (ee) and diastereomeric ratio (dr). acs.orgacs.org

| Catalyst | Chiral Ligand | Typical Substrates | Achieved Selectivity (ee/dr) | Reference |

|---|---|---|---|---|

| Rh₂(S-PTTL)₄ | N-Phthaloyl-(S)-tert-leucinate | Styrenes, Dienes | Up to 98% ee, >95:5 dr | nih.gov |

| Rh₂(S-TCPTAD)₄ | Adamantylglycine-derived | Electron-deficient alkenes | Up to 98% ee | nih.gov |

| Rh₂(S-DOSP)₄ | N-(Dodecylbenzenesulfonyl)-prolinate | Styrenes, Acrylates | >95% ee | nih.gov |

| Rh₂(R-TPPTTL)₄ | N-Tetrachlorophthaloyl-(R)-tert-leucinate | Aryldiazoacetates | Up to 99% ee | acs.org |

In addition to catalyst control, stereoselectivity can be governed by functional groups present on the substrate itself. This strategy, known as substrate-directed or ligand-directed synthesis, relies on a directing group to guide the reagent to a specific face of the molecule.

The hydroxyl group is a particularly powerful and well-studied directing group in cyclopropanation. nih.govmdpi.com In the Simmons-Smith reaction of allylic alcohols, the hydroxyl group coordinates to the zinc-carbenoid reagent, delivering the CH₂ group to the syn-face of the double bond with high diastereoselectivity. mdpi.comacs.org This principle has been extended to other metal-catalyzed systems. For instance, Rh(III)-catalyzed cyclopropanation of allylic alcohols with N-enoxyphthalimides proceeds with high diastereoselectivity, guided by the coordination of the hydroxyl group to the metal center. nih.govorganic-chemistry.org Other functional groups, such as oxazolines and pyridines, have been used to direct palladium-catalyzed C-H functionalization on cyclopropane rings, showcasing the versatility of this approach. nih.gov

| Directing Group | Reaction Type | Mechanism of Control | Typical Diastereoselectivity | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Simmons-Smith Cyclopropanation | Coordination to zinc reagent, intramolecular delivery | >95:5 dr (syn) | mdpi.comacs.org |

| Hydroxyl (-OH) | Rh(III)-Catalyzed [2+1] Annulation | Coordination to Rh(III) center during catalysis | >10:1 dr | nih.gov |

| Oxazoline | Pd-Catalyzed C-H Functionalization | Chelation to palladium catalyst, directing C-H cleavage | Site-selective | nih.gov |

| Ester (-COOR) | Directed Simmons-Smith Reaction | Coordination to zinc reagent | Single diastereomer | acs.org |

A frontier in asymmetric synthesis is the development of stereodivergent methods, which allow for the selective synthesis of any and all possible stereoisomers of a product from the same starting materials, simply by changing the catalyst. acs.orgrochester.edu This powerful concept has been realized with remarkable success through the use of engineered enzymes. nih.govnih.gov

Biocatalysis using heme proteins, such as myoglobin (Mb) and cytochrome P450, has been harnessed for "new-to-nature" carbene transfer reactions. nih.govacs.org Through directed evolution, scientists can introduce specific mutations into the active site of the protein. These subtle changes in the protein's chiral environment can completely switch the stereochemical preference of the cyclopropanation reaction. acs.orgosaka-u.ac.jp For example, one engineered myoglobin variant may produce the (1R,2S)-cyclopropane with >99% ee, while a different variant with one or two different amino acids in the active site can catalyze the formation of the (1S,2R)-enantiomer, or the corresponding cis-diastereomers, with similarly high fidelity. rochester.edursc.org This approach provides access to all four stereoisomers of a substituted cyclopropane, offering unparalleled control and a sustainable, green alternative to traditional chemical catalysts. acs.orgchemistryworld.com

| Enzyme Catalyst | Reaction Type | Key Feature | Stereoisomer Produced | Selectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| Mb(H64V,V68A) | Intermolecular Cyclopropanation | Engineered active site | trans-(1S,2S) | >99% ee, >99:1 dr | nih.govacs.org |

| Mb(L29S,H64V,V68T) | Intramolecular Cyclopropanation | Remodeled active site for enantiocomplementarity | (+)-product | 98% ee | nih.gov |

| Mb(L29G,H64V,V68A) | Intramolecular Cyclopropanation | Single amino acid change from above | (-)-product | 99% ee | nih.gov |

| Engineered P411s | Cyclopropanation of unactivated alkenes | Serine-ligated heme iron | Enantiodivergent (cis and trans) | Up to 98% ee, >99:1 dr | acs.org |

Mechanistic Investigations of Reactions Involving 1 Methylsulfonyl Cyclopropanecarbonitrile

Reaction Pathway Elucidation of Cyclopropane (B1198618) Formation

The construction of the substituted cyclopropane ring is a critical aspect of its chemistry. The presence of both electron-withdrawing sulfonyl and nitrile groups suggests several plausible synthetic routes, each with distinct mechanistic features.

A prevalent method for cyclopropane synthesis involves the reaction of an alkene with a metal carbene or carbenoid. acsgcipr.org In this context, the formation of 1-(Methylsulfonyl)cyclopropanecarbonitrile could be envisioned through the transfer of a carbene fragment to a suitably substituted alkene. The process is initiated by the decomposition of a diazo compound precursor in the presence of a transition metal catalyst, such as those based on rhodium, copper, or iron. acsgcipr.orgacs.org This generates a metal carbenoid, a more stable and selective intermediate than a free carbene. acsgcipr.org

The reaction could proceed via two hypothetical pathways:

Reaction of a nitrile-substituted carbene with a vinyl sulfone: A metal carbenoid of the type M=C(CN)R is transferred to an alkene like methyl vinyl sulfone.

Reaction of a sulfonyl-substituted carbene with an acrylonitrile (B1666552): A metal carbenoid bearing the sulfonyl group reacts with acrylonitrile.

In either case, the metal carbenoid adds to the alkene, leading to the formation of the cyclopropane ring. The electrophilic character of the carbene is a key factor, and its reactivity can be tuned by the choice of metal and its ligand sphere. acs.orgnih.gov For instance, iron porphyrin complexes have been shown to be effective catalysts for carbene transfer to electron-deficient olefins, including nitriles. acs.org

The precise mechanism of ring closure in cyclopropanation can be either concerted or stepwise, a distinction that has significant stereochemical implications. researchgate.net

Concerted Mechanism: In a concerted pathway, the two new carbon-carbon sigma bonds are formed simultaneously in a single transition state. wikipedia.org This mechanism is typical for many metal-carbenoid additions to alkenes and is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

Stepwise Mechanism: A stepwise mechanism involves the formation of an intermediate, which can be zwitterionic or diradical in nature. researchgate.net This pathway allows for bond rotation in the intermediate, which can lead to a loss of stereospecificity.

For a molecule like this compound, a stepwise pathway is highly plausible, particularly through a Michael-Initiated Ring Closure (MIRC) reaction. adichemistry.com This is a common mechanism in reactions like the Corey-Chaykovsky cyclopropanation. rsc.orgorganic-chemistry.org In a potential MIRC synthesis, a nucleophile (e.g., a sulfur ylide) performs a 1,4-conjugate addition to a Michael acceptor, such as 2-(methylsulfonyl)acrylonitrile. This creates a stabilized carbanion intermediate, which then undergoes an intramolecular nucleophilic substitution to close the ring and expel a leaving group. adichemistry.com Preliminary mechanistic studies on related systems using sulfones as carbene equivalents also suggest a stepwise anionic process initiated by the addition of a sulfonyl anion to a carbon-carbon double bond. researchgate.net

| Feature | Concerted Mechanism | Stepwise (e.g., MIRC) Mechanism |

| Intermediates | None (single transition state) | Zwitterionic or diradical intermediate formed |

| Bond Formation | Simultaneous formation of two C-C bonds | Sequential bond formation |

| Stereochemistry | Stereospecific (alkene geometry is retained) | Often non-stereospecific (potential for bond rotation) |

| Typical Precursors | Metal carbenoids, diazo compounds | Michael acceptors and nucleophiles (e.g., sulfur ylides) |

Reactivity Mechanisms of the Nitrile Group

The nitrile (cyano) group is a versatile functional group whose reactivity is characterized by the electrophilicity of the carbon atom and its ability to stabilize adjacent anions.

The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it susceptible to attack by a wide range of nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group.

Addition of Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the nitrile carbon. The initial product is an imine anion salt, which upon acidic workup, hydrolyzes to form a ketone. libretexts.org

Reduction to Amines: The nitrile group can be reduced to a primary amine. A common method involves using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). The mechanism proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon, followed by protonation during workup to yield the aminomethyl group (-CH₂NH₂). libretexts.org

| Nucleophile | Initial Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | Imine anion salt | Ketone (R-C=O)-C₃H₄-SO₂CH₃ |

| Hydride (e.g., from LiAlH₄) | Dianion | Primary Amine (-CH₂NH₂)-C₃H₄-SO₂CH₃ |

| Water (acid/base catalyzed) | Amide | Carboxylic Acid (-COOH)-C₃H₄-SO₂CH₃ |

The nitrile group is a powerful electron-withdrawing group, capable of stabilizing an adjacent carbanion through both inductive and resonance effects. In this compound, the proton on the carbon atom to which the nitrile and sulfonyl groups are attached (the C1 position) is expected to be significantly acidic. Deprotonation by a strong base would generate a nitrile-stabilized anion. nih.gov The presence of the second electron-withdrawing group, the methylsulfonyl group, would further enhance this acidity and stabilize the resulting carbanion.

This stabilized nitrile anion is a key intermediate in various synthetic transformations. For example, tandem reactions involving the formation of a cyclopropane via epoxy nitrile cyclization, followed by anion-induced ring cleavage, have been documented in related systems. nih.govnih.gov The stability of this carbanion allows it to participate in subsequent alkylation or other electrophilic trapping reactions.

Mechanisms of Sulfonyl Group Participation and Influence

The methylsulfonyl group (–SO₂CH₃) exerts a profound influence on the molecule's reactivity, primarily through its strong electron-withdrawing character. This affects both the stability of the cyclopropane ring and the reactivity of the adjacent nitrile group.

The primary mechanistic role of the sulfonyl group is to activate the cyclopropane ring, rendering it an electrophilic species. nih.gov Cyclopropanes bearing electron-accepting groups are known to undergo polar, ring-opening reactions with nucleophiles. nih.gov This reactivity is driven by the release of the significant ring strain (over 100 kJ mol⁻¹) inherent in the three-membered ring. nih.gov

Mechanistic studies on the nucleophilic eliminative fission of sulfonyl-activated cyclopropanes show that the sulfonyl group facilitates ring opening by stabilizing the developing negative charge in the transition state. rsc.org The attack of a nucleophile on one of the ring carbons leads to the cleavage of a C-C bond, resulting in a methylene-extended Michael-type adduct. nih.gov The rate and regioselectivity of this ring-opening are dictated by the nature of the nucleophile and the substitution pattern on the cyclopropane ring.

Furthermore, as discussed in the context of MIRC reactions (Section 3.1.2), the sulfonyl group can act as a powerful activating group for a Michael acceptor in the synthesis of the cyclopropane ring itself. Its ability to stabilize the negative charge of the enolate intermediate formed after conjugate addition is crucial for the subsequent intramolecular ring-closing step. adichemistry.com

Sulfonyl Group as an Activating or Directing Moiety

The sulfonyl group (–SO₂) is a powerful electron-withdrawing and metal-coordinating functional group, which allows it to serve as both an activating and a directing moiety in various chemical transformations. researchgate.netthieme-connect.de In the context of C-H functionalization, sulfonyl groups have proven to be effective directing groups for achieving regiocontrol, particularly in metal-catalyzed reactions. researchgate.net This directing capacity arises from the ability of the sulfonyl oxygen atoms to chelate to a metal center, thereby facilitating the activation of a nearby C-H bond. While extensively studied in aromatic systems for ortho-functionalization, this principle can be applied to the cyclopropane ring system. researchgate.net

The strong acidifying effect of the sulfonyl group on the α-protons enhances the nucleophilicity of the adjacent carbon atom, making it a candidate for C-C bond formation with electrophiles in the presence of a base. chemrxiv.org This activation is crucial for its participation in various synthetic transformations. The chemical versatility of the sulfonyl group also allows for its potential removal or transformation into other functionalities after it has served its directing or activating role. researchgate.net

Radical Pathways Involving Sulfonyl Radicals

Reactions involving this compound can proceed through radical pathways, particularly under conditions that favor homolytic bond cleavage. One proposed mechanism involves the generation of a sulfonyl radical from a suitable precursor, which can then engage in subsequent reactions. nih.gov For instance, the homolytic fission of a sulfinyl sulfone can produce both a sulfinyl radical and a sulfonyl radical. nih.gov

The more electrophilic sulfonyl radical is proposed to add to unsaturated hydrocarbons, leading to the formation of a more stable carbon-centered radical. nih.gov In the context of this compound, a radical initiator could lead to the formation of a cyclopropyl-substituted carbon radical. beilstein-journals.orgnih.gov Such radicals are known to undergo rapid ring-opening, a key mechanistic step discussed further in section 3.4.2. beilstein-journals.orgnih.gov The involvement of radical intermediates is often supported by the suppression of the reaction in the presence of radical scavengers like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). nih.gov

Mechanistic Role of Sulfonyl Fluorides in Catalytic Cycles (e.g., Pd(II)-catalyzed cyclopropanation)

While this compound is a sulfonyl nitrile, significant mechanistic insight can be gleaned from studies on analogous alkyl sulfonyl fluorides, which have been investigated as ambiphilic reagents in palladium(II)-catalyzed cyclopropanation of alkenes. chemrxiv.orgresearchgate.netsynthical.com In these catalytic cycles, the sulfonyl fluoride (B91410) functionality plays a dual role. chemrxiv.orgchemrxiv.org Firstly, it acts as an acidifying group, activating the α-proton and facilitating the formation of a nucleophile. chemrxiv.org Secondly, it serves as an internal oxidant, enabling key steps within the catalytic cycle. chemrxiv.orgresearchgate.net

A plausible catalytic cycle for the Pd(II)-catalyzed cyclopropanation using an alkyl sulfonyl fluoride involves:

Carbopalladation: The alkene substrate coordinates to the Pd(II) catalyst, followed by nucleophilic attack from the deprotonated sulfonyl fluoride compound.

Oxidative Addition: The sulfonyl fluoride group facilitates an Sₙ2-type C–SO₂F oxidative addition to the palladium center, forming a palladacyclobutane intermediate and elevating the oxidation state of palladium from Pd(II) to Pd(IV). chemrxiv.orgresearchgate.net

Reductive Elimination: The final C-C bond of the cyclopropane ring is formed via reductive elimination from the Pd(IV) intermediate, regenerating the Pd(II) catalyst. rsc.org

Detailed mechanistic studies combining reaction progress kinetic analysis (RPKA) and density functional theory (DFT) calculations have revealed that the oxidative addition step is often the turnover-limiting and diastereoselectivity-determining step in the cycle. chemrxiv.orgresearchgate.netsynthical.com It is crucial to note that the nature of the sulfonyl group is critical for this reactivity. Control experiments have shown that replacing the sulfonyl fluoride (–SO₂F) with a methyl sulfonyl (–SO₂CH₃) group, as present in the title compound, can lead to no reaction, indicating that the fluoride is essential for the oxidative addition step in this specific catalytic system. chemrxiv.org

Cyclopropane Ring Reactivity and Opening Mechanisms

The high ring strain of the cyclopropane moiety (approximately 115 kJ/mol) is a major thermodynamic driving force for its reactions, which often involve ring-opening.

Isomerization and Rearrangement Pathways (e.g., Biradical Intermediates)

Substituted cyclopropanes can undergo thermal or photochemical isomerization and rearrangement. A common mechanistic pathway for these transformations involves the homolytic cleavage of a carbon-carbon bond within the ring to form a transient 1,3-biradical (or diradical) intermediate. rsc.org The stability of this biradical intermediate is influenced by the substituents on the cyclopropane ring. rsc.org

For example, the thermal cis-trans isomerization of substituted cyclopropanes is believed to proceed through such a biradical. rsc.org The rate of these rearrangements is dependent on the energy barrier to forming the intermediate and the subsequent ring-closure. Computational studies have been used to locate the transition structures and diradical intermediates in these rearrangements. nih.gov

A classic example of such a rearrangement is the divinylcyclopropane-cycloheptadiene rearrangement, which is conceptually related to the Cope rearrangement. wikipedia.org This process is driven by the release of ring strain and is thought to proceed through a diradical intermediate, although a concerted sigmatropic pathway is also debated. wikipedia.org

Ring Opening in Carbon-Carbon Bond Forming Reactions

The strained cyclopropane ring is susceptible to ring-opening, providing a powerful strategy for forming linear compounds with new functional groups. nih.gov This is particularly prevalent in reactions that proceed via radical intermediates. beilstein-journals.orgnih.gov

A common pathway involves the formation of a cyclopropyl-substituted carbon radical. beilstein-journals.org This radical intermediate undergoes an extremely rapid ring-opening reaction to generate a more stable, linear alkyl radical. beilstein-journals.orgnih.gov The rate constant for the ring opening of the parent cyclopropylmethyl radical to the but-3-enyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. This rapid rearrangement makes the cyclopropane ring a useful probe for radical reaction mechanisms. The resulting alkyl radical can then participate in subsequent C-C bond-forming reactions, such as cyclizing onto an aromatic ring. nih.gov

The regioselectivity of the ring-opening process is influenced by the stability of the resulting rearranged radical. For example, substituents that can stabilize a radical center, such as phenyl or ester groups, will promote the cleavage of the bond that leads to the formation of the more stable radical.

Kinetic and Thermodynamic Studies

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions.

Kinetic studies on related systems have provided valuable mechanistic insights. For instance, in the Pd(II)-catalyzed cyclopropanation with alkyl sulfonyl fluorides, reaction progress kinetic analysis identified the oxidative addition of the C–SO₂F bond as the turnover-limiting step. chemrxiv.orgresearchgate.net The kinetics of radical ring-opening reactions of cyclopropylmethyl radicals are well-documented, with the high rate constant confirming that this step is often much faster than competing reactions, making it kinetically favorable.

Thermodynamically, the release of ring strain is a significant driving force for many reactions involving cyclopropanes. wikipedia.org Reactions that result in the opening of the three-membered ring are generally highly exothermic and essentially irreversible. The competition between different reaction pathways can often be understood by comparing the stability of intermediates and products. For example, in rearrangements, the thermodynamically most stable product will be favored under equilibrium conditions, whereas under kinetic control, the product formed via the lowest activation energy barrier will dominate. chemrxiv.org

The table below summarizes key kinetic parameters for relevant reaction types discussed in the literature.

| Reaction Type | System | Parameter | Value | Source |

| Radical Ring Opening | Cyclopropylmethyl radical | Rate constant (k) at 37 °C | 1.2 x 10⁸ s⁻¹ | |

| Ligand Substitution | Cyanoimidazolylcobamide + CN⁻ | Limiting rate constant (k) at 25 °C | 0.0264 s⁻¹ | rsc.org |

| Ligand Substitution | Cyanoimidazolylcobamide + CN⁻ | Activation Enthalpy (ΔH‡) | 111 ± 2 kJ mol⁻¹ | rsc.org |

| Ligand Substitution | Cyanoimidazolylcobamide + CN⁻ | Activation Entropy (ΔS‡) | +97 ± 6 J K⁻¹ mol⁻¹ | rsc.org |

This table presents data for analogous or related systems to provide context for the kinetic behavior of reactions involving substituted small rings and complex functional groups.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology used to rapidly determine the kinetic orders of reactants, catalysts, and other species in a chemical reaction from a single or a few experiments. This technique involves monitoring the concentration of reactants and products over time to derive a detailed kinetic profile.

For a hypothetical reaction involving this compound, an RPKA study would involve:

Experimental Setup: A reaction would be initiated, and aliquots would be taken at various time points. The concentration of this compound and other relevant species would be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Analysis: The concentration data would be plotted against time. Various mathematical models would then be applied to this data to determine the rate law of the reaction, including the order of the reaction with respect to each component.

Despite the utility of this technique, there are no published RPKA studies specifically investigating reactions of this compound. Therefore, no data tables or detailed research findings can be presented for this subsection.

Transition State Characterization and Energy Barrier Determination

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is fundamental to understanding the reaction mechanism and predicting its rate. This is often accomplished through computational chemistry methods, such as Density Functional Theory (DFT).

A computational study to characterize a transition state in a reaction of this compound would typically involve:

Modeling Reactants and Products: The three-dimensional structures of the reactants, including this compound and its reaction partner, as well as the products, would be computationally modeled and their energies minimized.

Locating the Transition State: Various algorithms would be employed to locate the transition state structure on the potential energy surface that connects the reactants and products.

Calculating the Energy Barrier: The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, would be calculated. This value is critical as it directly relates to the reaction rate.

As with RPKA, there is a lack of specific research in the scientific literature detailing the characterization of transition states or the determination of energy barriers for reactions involving this compound. Consequently, no data tables or specific research findings can be provided for this topic.

Advanced Derivatization and Functionalization of 1 Methylsulfonyl Cyclopropanecarbonitrile

Transformations of the Nitrile Functionality

The cyano group is a highly versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines. researchgate.net

The hydrolysis of the nitrile group in 1-(methylsulfonyl)cyclopropanecarbonitrile provides a direct route to valuable cyclopropane-containing carboxylic acids and amides. This transformation can be achieved under either acidic or basic conditions, with the final product depending on the reaction workup. chemguide.co.uk

Under acidic conditions, the nitrile is typically heated under reflux with an aqueous acid like hydrochloric or sulfuric acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com For this compound, this process yields 1-(methylsulfonyl)cyclopropanecarboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). chemguide.co.uk This reaction initially forms the salt of the carboxylic acid (e.g., sodium 1-(methylsulfonyl)cyclopropanecarboxylate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 1-(methylsulfonyl)cyclopropanecarboxylic acid. libretexts.org The intermediate, 1-(methylsulfonyl)cyclopropanecarboxamide, can sometimes be isolated by carefully controlling the reaction conditions.

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Typical Conditions | Primary Product (after workup) |

|---|---|---|---|

| Acid Hydrolysis | Dilute H₂SO₄ or HCl | Heat under reflux | 1-(Methylsulfonyl)cyclopropanecarboxylic acid |

The reduction of the nitrile functionality offers a direct pathway to primary amines, which are crucial intermediates in medicinal chemistry and materials science. The most common method for converting nitriles to amines is through the use of powerful hydride-donating reagents. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield (1-(methylsulfonyl)cyclopropyl)methanamine. Other reducing agents, such as catalytic hydrogenation, can also be employed, though they may require more forcing conditions for this substrate.

Alternative, multi-step pathways can also lead to the desired amine. For instance, controlled hydrolysis to the 1-(methylsulfonyl)cyclopropanecarboxamide, followed by a Hofmann rearrangement using an alkali hypochlorite (B82951) and hydroxide solution, would also yield the primary amine. google.com

Table 2: Reagents for Reduction of Nitriles to Primary Amines

| Reagent | Typical Solvent | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | (1-(Methylsulfonyl)cyclopropyl)methanamine | Standard, high-yielding method for nitrile reduction. libretexts.org |

Modifications of the Sulfonyl Moiety

The methylsulfonyl group is a strong electron-withdrawing group that plays a key role in activating the cyclopropane (B1198618) ring. While often retained in the final product, it can also be removed or modified.

Reductive desulfonylation is a powerful transformation that removes the sulfonyl group, replacing the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org This reaction effectively uses the sulfonyl group as a temporary activating group that is later cleaved. For α-sulfonyl nitriles like this compound, several reductive methods are available. nih.gov

Reagents such as samarium(II) iodide (SmI₂), magnesium in methanol, or aluminum amalgam are commonly used for the reductive cleavage of sulfones. wikipedia.orgnih.gov More recently, transition metal-catalyzed methods, such as those employing a titanium(III) catalyst, have been developed for the efficient desulfonylation of α-sulfonyl nitriles under milder conditions. nih.gov The application of these methods to this compound would result in the formation of cyclopropanecarbonitrile (B140667).

Table 3: Selected Reagents for Reductive Desulfonylation

| Reagent/System | Reaction Type | Typical Conditions |

|---|---|---|

| Samarium(II) Iodide (SmI₂) | Single-electron transfer | THF, often with an additive like HMPA |

| Magnesium/Methanol | Dissolving metal reduction | Refluxing methanol |

| Aluminum Amalgam (Al/Hg) | Dissolving metal reduction | Aqueous THF |

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), and therefore, it cannot be further oxidized.

Reductive manipulation of the sulfonyl group to a lower oxidation state (e.g., sulfoxide (B87167) or sulfide) without cleaving the C–S bond is a significant chemical challenge. Strong reducing agents that are capable of reducing the S=O bonds, such as LiAlH₄, typically lead to complete reductive cleavage of the C–S bond (desulfonylation) rather than partial reduction of the sulfur center. Specific methodologies for the controlled reduction of the sulfonyl group in this particular molecular context are not widely reported, with desulfonylation being the predominant reductive pathway.

Functionalization of the Cyclopropane Ring

The presence of two powerful electron-withdrawing groups (sulfonyl and nitrile) on the same carbon atom makes this compound an acceptor-acceptor substituted cyclopropane. This electronic arrangement polarizes and weakens the distal C2–C3 bond of the cyclopropane ring, making it susceptible to ring-opening reactions upon treatment with nucleophiles. beilstein-journals.org This reactivity is characteristic of so-called donor-acceptor (D-A) cyclopropanes, which are known to act as versatile 1,3-zwitterionic synthons. nih.govresearchgate.net

Upon activation, typically with a Lewis acid, the strained ring can undergo cleavage to form a 1,3-zwitterionic intermediate. researchgate.net This reactive intermediate can then be trapped by various reaction partners. For example, in the presence of nitriles, this intermediate could potentially undergo a formal [3+2] cycloaddition reaction to form five-membered heterocyclic rings. nih.gov

Nucleophilic attack at one of the methylene (B1212753) carbons (C2 or C3) of the cyclopropane ring can also initiate ring-opening. This would result in a stabilized carbanion at the α-position to the sulfonyl and nitrile groups. Subsequent protonation or reaction with an electrophile would yield a functionalized, acyclic product. This ring-opening functionalization provides a powerful method for converting the compact cyclopropyl (B3062369) scaffold into a linear, polyfunctionalized chain, representing a significant transformation of the carbon skeleton.

C-H Functionalization Strategies on the Cyclopropyl Core

Direct C-H functionalization of the cyclopropyl core of this compound presents a formidable challenge due to the high bond dissociation energy of cyclopropyl C-H bonds and the absence of a directing group in the parent molecule. In related systems, successful C-H activation often relies on the presence of a tethered directing group, such as a carboxylic acid or an amide, which can coordinate to a transition metal catalyst and facilitate the selective activation of a specific C-H bond.

For instance, palladium(II)-catalyzed C-H activation has been extensively studied for various cyclopropane derivatives. nih.govrsc.orgacs.orgchemrxiv.org These reactions typically employ an oxidizing agent and often require a ligand to achieve high efficiency and selectivity. The general mechanism involves the coordination of the directing group to the palladium catalyst, followed by cyclometalation to form a palladacycle intermediate. This intermediate can then react with a coupling partner, such as an organoboron reagent or an alkene, to form a new carbon-carbon or carbon-heteroatom bond.

In the absence of a directing group on this compound, achieving selective C-H functionalization would likely require the development of novel catalytic systems capable of differentiating between the electronically similar C-H bonds of the cyclopropane ring.

Table 1: Hypothetical C-H Functionalization Reactions of a Directed 1-(Methylsulfonyl)cyclopropanecarboxamide

| Entry | Coupling Partner | Catalyst | Ligand | Product |

| 1 | Arylboronic acid | Pd(OAc)₂ | Amino acid derivative | 2-Aryl-1-(methylsulfonyl)cyclopropanecarboxamide |

| 2 | Alkene | [RhCp*Cl₂]₂ | AcOK | 2-Alkenyl-1-(methylsulfonyl)cyclopropanecarboxamide |

| 3 | Organohalide | Pd(OAc)₂ | Picolinamide | 2-Aryl-1-(methylsulfonyl)cyclopropanecarboxamide |

Note: This table is illustrative and based on reactions of analogous cyclopropane systems. Specific conditions for this compound derivatives would require experimental validation.

Exploiting Ring Strain for Selective Derivatization

The inherent ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, which can be a powerful tool for selective derivatization. acs.orgbeilstein-journals.orgnih.gov The presence of the electron-withdrawing methylsulfonyl and nitrile groups is expected to activate the distal C-C bond of the cyclopropane ring towards nucleophilic attack, leading to a 1,3-difunctionalized propane (B168953) derivative.

Various nucleophiles, such as thiols, amines, and stabilized carbanions, could potentially be employed to induce ring opening. The regioselectivity of this process would be governed by the electronic and steric properties of the nucleophile and the reaction conditions. For example, in donor-acceptor cyclopropanes, Lewis acid catalysis is often used to promote ring opening and subsequent cycloaddition reactions. researchgate.net

Radical-mediated ring-opening reactions are another plausible strategy. beilstein-journals.orgnih.gov The addition of a radical species to the cyclopropane ring can induce homolytic cleavage of a C-C bond, generating a ring-opened radical intermediate that can be trapped by another reagent. The regioselectivity of the initial radical attack and the subsequent trapping event would be key factors in determining the final product.

Regioselective and Chemoselective Transformations

The presence of two distinct functional groups, the methylsulfonyl and the nitrile, in this compound offers opportunities for regioselective and chemoselective transformations.

Regioselectivity in ring-opening reactions would be a primary consideration. As mentioned, nucleophilic attack is anticipated to occur at the carbon atom bearing the electron-withdrawing groups, leading to cleavage of the opposite C-C bond. The choice of nucleophile and reaction conditions could potentially influence the regiochemical outcome, although the strong activation provided by the geminal sulfonyl and nitrile groups would likely dominate.

Chemoselectivity would come into play when considering reactions that target one of the functional groups over the other or the cyclopropane ring itself. For instance, the nitrile group could be selectively hydrolyzed to a carboxylic acid or reduced to an amine under conditions that leave the methylsulfonyl group and the cyclopropane ring intact. Conversely, the sulfonyl group might be targeted for modification, although it is generally more robust.

The development of chemoselective transformations would require careful selection of reagents and reaction conditions. For example, a mild reducing agent might selectively reduce the nitrile group, while a more powerful reagent could lead to the reduction of both the nitrile and the sulfonyl group, or even cleavage of the cyclopropane ring.

Table 2: Potential Regio- and Chemoselective Transformations of this compound

| Transformation | Reagent | Potential Product | Selectivity |

| Nitrile Hydrolysis | H₂SO₄ (aq) | 1-(Methylsulfonyl)cyclopropanecarboxylic acid | Chemoselective |

| Nitrile Reduction | LiAlH₄ | (1-(Methylsulfonyl)cyclopropyl)methanamine | Chemoselective |

| Ring Opening | NaSPh | 3-(Methylsulfonyl)-3-phenylthiopropanenitrile | Regioselective |

| Cycloaddition | Ylide | Substituted cyclopentene | Regioselective |

Note: This table presents hypothetical transformations based on the known reactivity of related functional groups and cyclopropane systems. Experimental verification is necessary.

Catalytic Strategies in the Synthesis and Chemistry of 1 Methylsulfonyl Cyclopropanecarbonitrile

Transition-Metal Catalysis

Transition-metal catalysis offers powerful tools for the construction and functionalization of cyclopropane (B1198618) rings. The unique reactivity of metals like palladium, rhodium, and iron enables a diverse range of transformations, from direct cyclopropanation to complex cross-coupling and ring-opening reactions.

Palladium-Catalyzed Transformations (e.g., Cyclopropanation, Cross-Coupling)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to cyclopropane chemistry is well-established. For a molecule like 1-(methylsulfonyl)cyclopropanecarbonitrile, palladium-catalyzed reactions can be envisioned for both its synthesis and subsequent modification.

Cyclopropanation: Palladium catalysts can facilitate the [2+1] annulation of carbene precursors with alkenes to form cyclopropane rings. rsc.org While direct synthesis of this compound via a palladium-catalyzed reaction of an alkene with a methylsulfonylacetonitrile-derived carbene is not widely documented, related transformations provide a proof of principle. For instance, palladium-catalyzed cyclopropanation of norbornenes with sulfoxonium ylides serves as a method to generate cyclopropane-fused skeletons. rsc.org A general approach could involve the reaction of acrylonitrile (B1666552) with a suitable carbene precursor bearing the methylsulfonyl group under palladium catalysis.

Cross-Coupling Reactions: The strained C-C bonds of the cyclopropane ring can be activated by palladium catalysts, enabling cross-coupling reactions. More commonly, functional groups attached to the cyclopropane ring serve as handles for such transformations. Although specific examples involving this compound are scarce, palladium-catalyzed cross-coupling of cyclopropanols and cyclopropenyl esters with aryl halides demonstrates the feasibility of functionalizing the cyclopropane core. nih.govnih.gov Given the presence of the sulfonyl group, which can act as a leaving group in some contexts (e.g., tosylates, nosylates), it is conceivable that a C-S bond could be targeted for cross-coupling, though this is less common than C-halide or C-triflate activation. unistra.fr The primary utility of palladium catalysis would likely be in the ring-opening of such a donor-acceptor cyclopropane to form a 1,3-dipole, which can then engage in various cycloaddition reactions. nih.gov

Rhodium-Catalyzed Enantioselective Processes

Rhodium catalysts, particularly chiral dirhodium(II) carboxylates, are exceptionally effective for asymmetric cyclopropanation reactions. A highly relevant and efficient method for the synthesis of sulfonyl-substituted cyclopropanes involves the rhodium-catalyzed reaction of olefins with N-sulfonyl 1,2,3-triazoles. nih.govnih.govorganic-chemistry.org This reaction proceeds through the formation of a rhodium(II) azavinyl carbene intermediate, which then undergoes cyclopropanation with an alkene. nih.gov

This strategy provides excellent yields and high levels of both diastereo- and enantioselectivity. organic-chemistry.org By selecting the appropriate chiral rhodium catalyst, such as Rh₂(S-NTTL)₄, it is possible to achieve enantiomeric excesses (ee) of up to 97%. organic-chemistry.org While this method typically yields cyclopropane carboxaldehydes or N-sulfonyl imines, the resulting sulfonylated cyclopropane core is directly relevant to the structure of this compound. The subsequent conversion of the aldehyde or imine functionality to a nitrile would provide a viable synthetic route to the target molecule in an enantiomerically enriched form.

| Entry | Catalyst | Sulfonyl Triazole | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Rh₂(S-DOSP)₄ | 1-Toluenesulfonyl-4-phenyl-1,2,3-triazole | High | Low |

| 2 | Rh₂(S-PTAD)₄ | 1-Toluenesulfonyl-4-phenyl-1,2,3-triazole | - | >70 |

| 3 | Rh₂(S-PTTL)₄ | 1-Toluenesulfonyl-4-phenyl-1,2,3-triazole | - | >70 |

| 4 | Rh₂(S-PTTL)₄ | 1-Mesyl-4-phenyl-1,2,3-triazole | - | 88 |

| 5 | Rh₂(S-NTTL)₄ | 1-Mesyl-4-phenyl-1,2,3-triazole | 95 | 96 |

Iron-Based Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Iron, being an earth-abundant and low-cost metal, has emerged as an attractive alternative to precious metals in catalysis. Iron catalysts have been developed for a variety of transformations, including cyclopropanation and reactions involving donor-acceptor cyclopropanes. rsc.orgunimi.it

Cyclopropanation: Iron-catalyzed cyclopropanation reactions often utilize N-nosylhydrazones as diazo precursors, which can be generated in situ under mild conditions. rsc.org This approach allows for the synthesis of various trans-1,2-disubstituted cyclopropanes. Applying this methodology to an appropriately substituted hydrazone and alkene could provide a direct route to the this compound scaffold.

Reactions of Donor-Acceptor Cyclopropanes: The donor-acceptor nature of this compound makes it an ideal substrate for iron-catalyzed ring-opening and annulation reactions. nih.gov Chiral iron catalysts can be employed to achieve asymmetric transformations of D-A cyclopropanes, leading to enantioenriched acyclic and cyclic products. nih.govresearchgate.net These reactions typically proceed through the cleavage of the cyclopropane ring to form a zwitterionic intermediate, which can then be trapped by various nucleophiles or electrophiles to form new C-C or C-heteroatom bonds.

Other Metal Catalysts (e.g., Titanium, Samarium, Copper)

Titanium: Titanium-based reagents and catalysts are well-known for their utility in cyclopropanation reactions, most notably the Kulinkovich reaction. acsgcipr.org Titanium carbenoids, generated in situ from reagents like Cp₂TiCl₂ (Nugent's reagent), can convert allylic alcohols into cyclopropane derivatives with high chemo- and stereoselectivity. rsc.orgnih.gov Furthermore, titanium-catalyzed cyclopropanation of nitriles has been investigated, where cyanoesters are converted into spirocyclopropanelactams in the presence of a Grignard reagent and a catalytic amount of Ti(OⁱPr)₄. rsc.org This reactivity with nitriles suggests that titanium catalysis could be a viable strategy for constructing the target molecule's framework.

Samarium: Samarium diiodide (SmI₂) is a powerful single-electron transfer agent that can promote a variety of chemical reactions, including the cyclopropanation of C-C multiple bonds. rsc.orgacs.org These reactions are known for their high chemo- and stereoselectivity. rsc.org While often used stoichiometrically, catalytic versions of SmI₂ reactions are being developed. chemrxiv.orgrsc.org The application of samarium-promoted cyclopropanation could offer a selective method for synthesizing complex cyclopropane derivatives under reducing conditions.

Copper: Copper catalysts are widely used in cyclopropanation reactions with diazo compounds and in a variety of transformations involving cyclopropanes. Copper can catalyze the ring-opening of arylcyclopropanes, enabling 1,3-difunctionalization reactions. nih.govresearchgate.net For example, a copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide (NFSI) has been developed to synthesize imide derivatives. nih.gov Copper catalysis is also effective for the synthesis of β-boryl cyclopropanes and for the enantioconvergent radical cross-coupling of cyclopropyl (B3062369) halides with terminal alkynes, highlighting its versatility in functionalizing the cyclopropane core. nih.govcolab.ws

Organocatalysis and Metal-Free Activation Strategies

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. For the construction of chiral cyclopropanes, the Michael-initiated ring closure (MIRC) reaction is a prominent strategy. acs.orgorganic-chemistry.orgnih.gov This cascade process typically involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org

The synthesis of a donor-acceptor cyclopropane like this compound is well-suited to this approach. A potential synthetic route could involve the organocatalytic Michael addition of a methylsulfonyl-containing nucleophile to an α-halo-α,β-unsaturated nitrile, or conversely, the addition of a nitrile-stabilized carbanion to a β-halo-vinylsulfone. Chiral aminocatalysts, such as prolinol derivatives, are highly effective in catalyzing these cascade reactions, often affording products with excellent enantio- and diastereoselectivities. acs.orgorganic-chemistry.org

Metal-free activation strategies can also be employed for the functionalization of D-A cyclopropanes. The inherent strain and electronic properties of these molecules allow for ring-opening under basic conditions, without the need for a metal catalyst. nih.govresearchgate.net This can lead to the formation of polymeric materials or allow for the introduction of various nucleophiles, providing a complementary approach to metal-catalyzed methods. nih.gov

| Michael Acceptor | Nucleophile/Alkylating Agent | Catalyst | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| Cinnamaldehyde | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 90 | >30:1 | 96 |

| (E)-Hex-2-enal | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 85 | >30:1 | 98 |

| (E)-3-(Furan-2-yl)acrylaldehyde | Dimethyl bromomalonate | Diphenylprolinol TMS ether | 92 | >30:1 | 97 |

| (E)-3-(Thiophen-2-yl)acrylaldehyde | Diethyl bromomalonate | Diphenylprolinol TMS ether | 88 | >30:1 | 95 |

Bimetallic and Cooperative Catalysis

Bimetallic and cooperative catalysis represents an advanced strategy where two distinct metal catalysts work in synergy to achieve transformations that are difficult or impossible with a single catalyst. rsc.orgrsc.org This approach can lead to enhanced reactivity, improved selectivity, and the ability to perform novel reaction sequences. rsc.org

While specific applications of bimetallic catalysis to the synthesis or chemistry of this compound have not been extensively reported, the concept holds significant potential. For example, a cooperative system could involve one metal catalyst to activate the cyclopropane ring for ring-opening, while a second metal catalyst facilitates a subsequent cross-coupling event with a different reaction partner. Such systems have been successfully applied in challenging asymmetric transformations like allylic substitutions. rsc.org The development of cooperative bimetallic systems could open new avenues for the stereoselective functionalization of highly substituted, electronically complex cyclopropanes.

Electrochemical Catalysis in Synthesis and Functionalization of this compound

Electrochemical catalysis represents a powerful and sustainable approach in modern organic synthesis, offering unique pathways for the construction and functionalization of complex molecules. This methodology utilizes electricity to drive chemical reactions, often obviating the need for harsh reagents and providing high levels of selectivity under mild conditions. While direct electrochemical strategies for the synthesis and functionalization of this compound are not extensively documented, a review of related chemistries involving cyclopropane derivatives, sulfonyl compounds, and nitriles provides a strong basis for proposing potential electrochemical routes. These approaches, detailed below, are based on analogous transformations and offer a forward-looking perspective on the application of electrochemical catalysis to this specific target molecule.

Prospective Electrochemical Synthesis Strategies

The construction of the this compound framework could potentially be achieved through electrocatalytic cyclopropanation reactions. Research on the electrochemical synthesis of other cyclopropanecarboxylic acid derivatives has demonstrated the feasibility of one-pot domino transformations. rsc.org For instance, the electrocatalytic reaction of aldehydes with C-H acids like alkyl cyanoacetate (B8463686), in the presence of a mediatory system, can yield functionalized cyclopropanes. rsc.org

A hypothetical electrochemical synthesis of this compound could be envisioned starting from an activated alkene, such as methylsulfonylacrylonitrile, and a suitable one-carbon component. The reaction would likely proceed via the generation of a radical anion or dianion of the Michael acceptor, which would then react with a methylene (B1212753) donor. The conditions for such a reaction would need to be carefully optimized, with key parameters including the choice of electrode material, solvent, electrolyte, and the applied potential or current.

A potential reaction scheme is outlined below:

Table 1: Hypothetical Electrochemical Cyclopropanation for this compound

| Reactant 1 | Reactant 2 | Mediator/Electrolyte | Electrode (Anode/Cathode) | Solvent | Potential Outcome |

|---|

Potential Electrochemical Functionalization

The functionalization of the this compound ring is another area where electrochemical methods could provide significant advantages. The presence of the sulfonyl and nitrile groups activates the cyclopropane ring, making it susceptible to various transformations.

Ring-Opening Reactions: Electrochemical methods have been successfully employed for the ring-opening of other cyclopropane derivatives. For example, the electrochemical 1,5-chlorosulfonylation and 1,5-hydrosulfonylation of vinylcyclopropanes have been reported. rsc.org While this compound lacks a vinyl group, the inherent ring strain coupled with the electron-withdrawing nature of the substituents could facilitate electrochemical reductive or oxidative ring-opening reactions.

An electroreductive cleavage could proceed via the formation of a radical anion, leading to the scission of a C-C bond within the cyclopropane ring. The resulting open-chain intermediate could then be trapped by various electrophiles.

Table 2: Prospective Electrochemical Ring-Opening Functionalization

| Substrate | Reaction Type | Reagent/Mediator | Electrode (Anode/Cathode) | Potential Product |

|---|---|---|---|---|

| 1-(Methylsulfonyl)-cyclopropanecarbonitrile | Reductive Ring-Opening | Carbon Dioxide | Glassy Carbon/Magnesium | γ-cyano-γ-sulfonyl carboxylic acids |